Biotin-PEG6-alcohol

Bioconjugation PROTAC Design Assay Development

Researchers requiring a defined-length biotin-PEG linker for PROTAC synthesis or biotinylation often face batch variability from polydisperse reagents. Biotin-PEG6-alcohol is a monodisperse, single-molecular-weight compound ensuring reproducible conjugation stoichiometry and consistent avidin/streptavidin binding. • Defined PEG6 spacer (six ethylene glycol units) balances solubility and steric accessibility-critical for efficient biotin-streptavidin interaction (Kd ~10⁻¹⁵ M). • Terminal hydroxyl enables activation and conjugation to carboxylates, isocyanates, or epoxides, yielding a single, well-characterized product for quantitative assays. • Available in ≥98% purity (HPLC) with full Certificate of Analysis; store at -20 °C under desiccation.

Molecular Formula C22H41N3O8S
Molecular Weight 507.6 g/mol
Cat. No. B606147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-alcohol
SynonymsBiotin-PEG6-alcohol
Molecular FormulaC22H41N3O8S
Molecular Weight507.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1
InChIKeyUWCUGLZFTQXZRR-ZJOUEHCJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG6-alcohol Overview


Biotin-PEG6-alcohol (CAS 906099-89-6), also known as (+)-Biotin-PEG6-OH, is a heterobifunctional linker molecule. It consists of a biotin (vitamin H) moiety, a discrete polyethylene glycol (PEG) spacer containing six ethylene glycol units, and a terminal primary hydroxyl group . This compound is part of a class of monodisperse PEG derivatives prized for their defined molecular weight and high purity, which ensure batch-to-batch reproducibility in research and development applications [1]. The biotin group confers a high binding affinity for avidin and streptavidin (Kd ~ 10^-15 M), making it a robust handle for detection, purification, and immobilization in biochemical assays [2]. The PEG6 spacer provides hydrophilicity and flexibility, while the hydroxyl group serves as a versatile, modifiable site for further conjugation to various functional groups .

Biotin-streptavidin
High-affinity capture tag (Kd ~10^-15 M)
PEG6 spacer
Reported solubility and flexibility balance for accessible biotin presentation
Terminal -OH
Versatile conjugation handle for custom biotinylation workflows
Monodisperse
Single-species purity for reproducible conjugate characterization

Biotin-PEG6-alcohol Spacer Specificity


Simple substitution of Biotin-PEG6-alcohol with its PEG4 or PEG8 analogs in a protocol is scientifically unsound due to the fundamental impact of linker length on molecular performance. The PEG spacer is not merely a passive connector; its length is a critical determinant of a conjugate's solubility, hydrodynamic radius, steric accessibility of the biotin group, and overall biophysical behavior [1]. A shorter PEG4 spacer may not provide sufficient distance to overcome steric hindrance, potentially reducing binding efficiency to avidin/streptavidin . Conversely, a longer PEG8 spacer, while increasing flexibility, can lead to greater entropic penalties upon binding or alter the conformation of a conjugated payload in undesirable ways . Therefore, the six-unit PEG chain in Biotin-PEG6-alcohol represents a carefully balanced design choice that directly influences experimental outcomes, making it a distinct chemical entity from other biotin-PEGn-alcohol compounds.

PEG4 analog May not provide sufficient spacing; steric hindrance can reduce biotin-avidin binding efficiency.
PEG8 analog Excess flexibility may introduce entropic penalty and shift conjugate conformation.

Biotin-PEG6-alcohol Performance Advantages


PEG6 Spacer: Optimal Solubility & Recognition

Biotin-PEG6-alcohol features a PEG6 spacer that provides a demonstrably better balance of properties compared to shorter PEG4 and longer PEG8 linkers. While direct, quantitative solubility data for Biotin-PEGn-alcohol series in identical conditions is not available, class-level inference from related biotin-PEG-silane analogs indicates that the PEG6 spacer provides enhanced solubility compared to PEG4 and more controlled flexibility compared to PEG8 . This is consistent with the general principle that longer PEG chains increase aqueous solubility but can also introduce higher degrees of conformational freedom. The PEG6 spacer in Biotin-PEG6-alcohol thus occupies a middle ground, designed to maximize both water solubility and the accessibility of the biotin group without the excessive flexibility that could hinder efficient binding to its target . The vendor indicates the compound is soluble in water, DMSO, DCM, and DMF .

Solubility & Recognition
Class-level inference
PEG6 spacer provides reported mid-length balance vs. PEG4 (limited solubility) and PEG8 (excessive flexibility).
Supports balanced spacer selection for aqueous bioconjugation.
Data from vendor technical notes on analogous silane series.
Bioconjugation PROTAC Design Assay Development

Monodisperse Purity and Reproducibility

Biotin-PEG6-alcohol is a monodisperse PEG derivative with a precise molecular weight of 507.6 g/mol and a defined molecular formula (C22H41N3O8S) . This is a key differentiator from polydisperse PEG reagents, which consist of a mixture of molecules with varying chain lengths and molecular weights. The use of a monodisperse compound like Biotin-PEG6-alcohol ensures that every molecule in a conjugation reaction is identical, leading to a single, well-defined product. This contrasts with polydisperse PEGs, which produce a heterogeneous mixture of conjugates that can be difficult to characterize and may exhibit variable biological activity [1].

Monodisperse Purity
Vendor specification
Exact mass 507.6 g/mol, single molecular species vs. polydisperse PEG mixtures.
Ensures batch-to-batch reproducibility and simplifies analytical characterization.
Critical for stoichiometry-sensitive workflows.
Drug Conjugation Analytical Development Process Control

Hydroxyl Group Conjugation Versatility

The primary hydroxyl (-OH) group of Biotin-PEG6-alcohol serves as a versatile chemical handle for further functionalization, distinguishing it from other biotin-PEG derivatives with different terminal groups (e.g., -NH2, -COOH, -NHS ester, -Maleimide) . This group can be readily activated (e.g., with tosyl chloride or CDI) or directly reacted with molecules containing electrophilic groups (e.g., isocyanates, carboxylic acids) to form ether, ester, or carbamate linkages . This flexibility allows a single reagent to be adapted for a wide range of conjugation chemistries, providing a key advantage over pre-activated, single-use biotinylation reagents.

Hydroxyl Versatility
Class-level inference
Terminal -OH can be activated for ester/ether/carbamate linkages; contrasts with single-reactivity pre-activated derivatives.
Enables on-demand custom biotinylation reagent preparation.
Qualitative differentiation; evaluate reactivity in target solvent.
PROTAC Synthesis Surface Modification Drug Delivery

PEG6 as Standard PROTAC Linker

In the field of targeted protein degradation, linker length is a critical optimization parameter for PROTAC efficacy [1]. The PEG6 linker length has emerged as a de facto standard and a key building block in PROTAC design, often providing an optimal distance for ternary complex formation between the target protein and E3 ligase . While not a direct head-to-head comparison, Biotin-PEG6-alcohol is specifically marketed and cited as a 'PEG-based PROTAC linker' [2]. Its utility is rooted in this widely adopted linker length, making it a validated choice for creating novel biotinylated PROTACs where the biotin tag can be used for pull-down experiments to study the PROTAC mechanism or identify target proteins.

PROTAC Linker Utility
Context-dependent
PEG6 is a widely adopted length in PROTAC design, often providing a starting point for ternary complex optimization.
Supports PROTAC synthesis and pull-down assay workflows.
Optimal linker length may vary with target/E3 pair.
PROTAC Targeted Protein Degradation Linker Optimization

Biotin-PEG6-alcohol Applications


Biotinylated Probe Synthesis

Given its versatile hydroxyl group , Biotin-PEG6-alcohol is the ideal starting material for laboratories needing to create bespoke biotinylated molecules. Researchers can activate the -OH group to conjugate biotin to payloads lacking a pre-existing functional handle, such as certain small molecules, synthetic peptides, or modified surfaces. This approach, leveraging the monodisperse nature of the PEG6 spacer [1], yields a single, well-defined product, crucial for quantitative affinity measurements or for creating a high-purity reagent for pull-down experiments.

PROTAC Development and Validation

The PEG6 spacer is a well-validated length for constructing effective PROTACs [2]. Biotin-PEG6-alcohol serves a dual purpose in this application. First, its hydroxyl group can be used to attach a ligand for an E3 ubiquitin ligase or a target protein . Second, the biotin group provides a high-affinity tag [3] for immobilizing the synthesized PROTAC on streptavidin-coated beads. This allows for straightforward pull-down assays to identify the protein targets being degraded or to isolate the ternary complex, providing a direct functional readout for linker optimization studies.

Biotinylated Surface Preparation

For applications requiring the creation of biotinylated surfaces (e.g., biosensor chips, functionalized plates) or nanoparticles, Biotin-PEG6-alcohol offers a distinct advantage. The defined, six-unit PEG spacer [1] creates a uniform, hydrophilic layer that resists non-specific protein adsorption [4]. This yields a surface with a more consistent density of biotin groups compared to using polydisperse PEG-biotin, which leads to higher assay sensitivity and better reproducibility in quantitative binding studies (e.g., surface plasmon resonance or ELISA).

Targeted Drug Delivery Building Blocks

In the early-stage research of targeted drug delivery, Biotin-PEG6-alcohol can be used to introduce a biotin tag onto a drug or a drug carrier (e.g., liposome or polymer nanoparticle). The terminal hydroxyl group allows for attachment to various drug-linker systems . The balanced hydrophilicity and flexibility of the PEG6 spacer helps to solubilize hydrophobic drugs and provide the necessary reach for the biotin to engage with its receptor (e.g., in pre-targeting strategies or for studying cellular uptake mechanisms in vitro).

Application
Selection Property
Validation Focus
Bespoke biotinylated probe synthesis
Hydroxyl activation versatility
Single-species conjugate identity confirmation
PROTAC development and pull-down
PEG6 scaffold as standard linker length
Ternary complex formation and target engagement
Biotinylated surface preparation
Monodisperse PEG6 for uniform ligand density
Reproducibility in quantitative binding assays
Targeted delivery research (liposome/nanoparticle)
Balanced hydrophilicity and biotin accessibility
In vitro uptake mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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